Bis(2-nitrophenyl) sulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

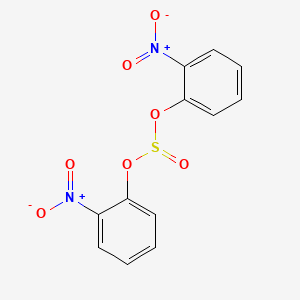

Structure

3D Structure

Properties

CAS No. |

248254-18-4 |

|---|---|

Molecular Formula |

C12H8N2O7S |

Molecular Weight |

324.27 g/mol |

IUPAC Name |

bis(2-nitrophenyl) sulfite |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H |

InChI Key |

OFDUKHHXEZFMGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on Bis(2-nitrophenyl) Sulfide and Disulfide

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

A thorough investigation for the compound "Bis(2-nitrophenyl) sulfite" did not yield a specific CAS number or detailed experimental data in the public domain. It is possible that this compound is not well-characterized or is known by a different chemical name. However, extensive information is available for the closely related compounds, Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide. This guide provides a detailed technical overview of these two compounds, including their chemical properties, synthesis, and relevant experimental protocols.

It is crucial to distinguish between the sulfite, sulfide, and disulfide functionalities, as their chemical structures and properties differ significantly. The following diagram illustrates these differences.

Figure 1: Chemical structures of sulfite, sulfide, and disulfide bridges.

Bis(2-nitrophenyl) sulfide

Also known as 2,2'-Dinitrodiphenyl sulfide, this compound is a diaryl thioether.

Properties

A summary of the key properties of Bis(2-nitrophenyl) sulfide is presented in the table below.

| Property | Value | References |

| CAS Number | 22100-66-9 | [1][2][3][4] |

| Molecular Formula | C12H8N2O4S | [1][2][4] |

| Molecular Weight | 276.27 g/mol | [1][2][4] |

| Synonyms | 1-Nitro-2-(2-nitrophenyl)sulfanylbenzene; Dapsone Impurity 7; 2,2'-Dinitrodiphenylsulfide; 2-Nitro-1-(2-nitrophenylthio)benzene; 1,1'-Sulfanediylbis(2-nitrobenzene) | [1][2] |

Applications

Bis(2-nitrophenyl) Sulfide is utilized in the green synthetic preparation of diaryl thioethers through a metal-free DBU-based ionic liquid-catalyzed coupling reaction of aryl halides with carbon disulfide[3].

Bis(2-nitrophenyl) disulfide

This compound, also referred to as 2-Nitrophenyl disulfide, is characterized by a disulfide bond connecting the two phenyl rings.

Properties

The table below summarizes the main properties of Bis(2-nitrophenyl) disulfide.

| Property | Value | References |

| CAS Number | 1155-00-6 | [5][6] |

| Molecular Formula | (O2NC6H4)2S2 | [6] |

| Molecular Weight | 308.33 g/mol | [6] |

| Melting Point | 194-197 °C (lit.) | [6] |

| Synonyms | 2-Nitrophenyl disulfide; o-Nitrophenyl disulfide; 2,2'-Dinitrodiphenyl disulfide | [5][6] |

| EC Number | 214-581-5 | [6] |

Experimental Protocols

One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides

A scalable, one-step procedure has been developed for the production of 2-alkyl-substituted benzothiazoles from the corresponding bis-(2-nitrophenyl)-disulfides[7].

Materials:

-

1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane

-

Acetic acid

-

Sodium sulphite

-

Water

-

Chloroform

Procedure:

-

A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol) in 1000 mL of acetic acid is heated to its boiling point.

-

Sodium sulphite (969.3 g, 7.698 mol) is added portionwise over 3 hours with vigorous stirring.

-

The reaction mixture is boiled for an additional 16 hours under stirring.

-

After cooling to 90°C, 3000 mL of water is added.

-

The mixture is allowed to cool to room temperature and is then extracted with chloroform (2 x 3000 mL).

-

The combined organic phases are washed with water (2 x 3000 mL).

-

The solvent is removed under reduced pressure to yield the product.

The following diagram illustrates the workflow for this synthesis.

Figure 2: Synthesis of 2-alkyl-substituted benzothiazoles.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 3. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-nitrophenyl) disulfide 99 1155-00-6 [sigmaaldrich.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Synthesis and Discovery of Bis(2-nitrophenyl) Disulfide and Related Compounds

Introduction

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of Bis(2-nitrophenyl) disulfide. Due to the limited information available on "Bis(2-nitrophenyl) sulfite," this paper focuses on the more extensively documented and structurally related compounds: Bis(2-nitrophenyl) disulfide and Bis(2-nitrophenyl) sulfide. These compounds are of interest to researchers and professionals in drug development and organic synthesis. This guide will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of the synthetic workflows.

A Note on Nomenclature

Initial searches for "this compound" did not yield specific methods for its synthesis or discovery. It is plausible that this name is a misnomer for the more common and well-documented disulfide or sulfide analogues. Therefore, this guide will focus on these related compounds to provide the most relevant and useful information.

Bis(2-nitrophenyl) Disulfide

Bis(2-nitrophenyl) disulfide, also known as 2,2'-Dinitrodiphenyl disulfide, is a key intermediate in organic synthesis. It is a stable, crystalline solid.

Quantitative Data

The key quantitative data for Bis(2-nitrophenyl) disulfide are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1][2][3] |

| Molecular Weight | 308.33 g/mol | [2][4][5] |

| CAS Number | 1155-00-6 | [2][5] |

| Melting Point | 194-197 °C | [5][6] |

| Appearance | Light yellow to brown powder/crystals | [2] |

| Purity | >98.0% (GC) | [2] |

Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Disulfide

The following protocol is a well-established method for the synthesis of Bis(2-nitrophenyl) disulfide, adapted from Organic Syntheses.[7]

Materials:

-

o-Chloronitrobenzene

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Sulfur

-

95% Ethanol

-

Water

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 360 g (1.5 moles) of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.

-

To the dissolved sodium sulfide, add 48 g (1.5 gram-atoms) of finely ground sulfur. Continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.

-

In a separate 5-liter round-bottomed flask, prepare a solution of 315 g (2 moles) of o-chloronitrobenzene in 500 cc of 95% ethanol.

-

Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser. The initial addition should be slow due to the exothermic nature of the reaction.

-

Once the addition is complete, heat the mixture on a steam bath. The reaction should be heated gently at first and then at full heat for two hours.

-

After two hours, cool the reaction mixture and filter it by suction to collect the solid product.

-

Transfer the filtered solid, a mixture of the disulfide product and sodium chloride, to a 1-liter beaker.

-

Add 500 cc of water and stir thoroughly to dissolve the sodium chloride.

-

Filter the mixture again by suction to isolate the purified crystalline residue.

-

Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.

-

The final product, Bis(2-nitrophenyl) disulfide, will have a melting point of 192–195 °C, with a typical yield of 180–210 g (58–66%).[7]

Purification

The synthesized Bis(2-nitrophenyl) disulfide can be further purified by recrystallization from glacial acetic acid or benzene. The purified product appears as yellow needles.[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Bis(2-nitrophenyl) disulfide.

Caption: Synthetic workflow for Bis(2-nitrophenyl) disulfide.

Bis(2-nitrophenyl) Sulfide

Bis(2-nitrophenyl) sulfide is another related compound of interest, often used as an intermediate in organic synthesis.[8]

Quantitative Data

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂O₄S | [9] |

| Molecular Weight | 276.27 g/mol | [9] |

| CAS Number | 22100-66-9 | [9] |

| Synonyms | 2-Nitrophenyl Sulfide, Bis(o-nitrophenyl) Sulfide, 1,1'-Thiobis[2-nitrobenzene], 2,2'-Dinitrodiphenyl Sulfide | [9] |

Experimental Protocol: Synthesis of (2-nitro-phenyl)-phenyl sulfide (A related sulfide)

While a specific protocol for Bis(2-nitrophenyl) sulfide was not found, the following procedure for a related compound, (2-nitro-phenyl)-phenyl sulfide, provides a relevant synthetic strategy.[10]

Materials:

-

Benzenethiol (Thiophenol)

-

Potassium hydroxide (KOH)

-

1-Chloro-2-nitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

Ethyl ether

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of benzenethiol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise over 5 minutes.

-

Stir the resulting mixture for 5 hours at 90°C.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the product with ethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product as a yellow powder in 96% yield.[10]

This procedure can likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide by using 2-nitrothiophenol as the starting thiol.

Logical Relationship: Sulfide to Sulfone

Bis(3-nitrophenyl) sulfide can be oxidized to form Bis(3-nitrophenyl) sulfone, a reaction that is also applicable to the 2-nitro isomer. This transformation highlights the utility of the sulfide as a precursor to other functional molecules.[11]

Caption: Oxidation pathway from sulfide to sulfone.

Conclusion

While the synthesis of "this compound" remains elusive in the current literature, this guide provides a detailed examination of the synthesis and properties of the closely related and likely intended compounds: Bis(2-nitrophenyl) disulfide and Bis(2-nitrophenyl) sulfide. The provided experimental protocols, quantitative data, and workflow diagrams offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The information presented here facilitates a deeper understanding of these important chemical intermediates and their synthetic pathways.

References

- 1. PubChemLite - Bis(2-nitrophenyl) disulfide (C12H8N2O4S2) [pubchemlite.lcsb.uni.lu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(2-nitrophenyl) disulfide 99% | 1155-00-6 [sigmaaldrich.com]

- 6. Bis(2-nitrophenyl) disulfide | 1155-00-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. nbinno.com [nbinno.com]

Unraveling the Enigma: The Mechanism of Action of Bis(2-nitrophenyl) Sulfite - A Technical Assessment

For Immediate Release

[City, State] – October 26, 2025 – Despite significant interest in the biological activities of nitroaromatic and sulfur-containing compounds, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the specific mechanism of action for bis(2-nitrophenyl) sulfite. This technical guide addresses this knowledge gap by postulating a hypothetical mechanism based on the known reactivity of its constituent functional groups and outlines a strategic experimental approach to elucidate its biological function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this and related molecules.

Postulated Mechanism of Action: A Hypothesis

Based on the chemical structure of this compound, a plausible mechanism of action can be proposed that involves two key features: the reactivity of the sulfite ester linkage and the bioactivation of the nitroaromatic groups. It is hypothesized that this compound may act as a pro-drug, requiring metabolic activation to exert its biological effects.

Role of the Sulfite Moiety: Electrophilic Attack and Sulfite Release

The sulfite ester is susceptible to nucleophilic attack by biological macromolecules. It is proposed that the sulfur atom in this compound acts as an electrophile, reacting with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. This covalent modification could lead to the inactivation of key enzymes or disruption of protein-protein interactions, thereby interfering with cellular signaling pathways.

Alternatively, the sulfite ester could undergo hydrolysis, releasing sulfur dioxide (SO₂) or sulfite ions (SO₃²⁻). Sulfites are known for their antimicrobial and antioxidant properties and can influence cellular processes through various means, including the inhibition of certain enzymes.[1]

Bioactivation of the Nitroaromatic Groups

A crucial aspect of the proposed mechanism is the enzymatic reduction of the nitro groups, a common bioactivation pathway for many nitroaromatic compounds.[2][3][4][5] Cellular nitroreductases, often flavin-dependent enzymes, can reduce the nitro groups to highly reactive intermediates such as nitroso and hydroxylamine species.[2][3][4][5] These intermediates can induce cellular damage through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): The reduction of the nitro group can be a one-electron process, leading to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of superoxide radicals, leading to oxidative stress.

-

Covalent Adduct Formation: The highly reactive nitroso and hydroxylamine intermediates can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and disruption of cellular function.

The strong electron-withdrawing nature of the nitro group also enhances the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic attack.[6]

Proposed Experimental Workflow for Elucidation of the Mechanism

To validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following workflow outlines key experiments that would provide critical insights.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments proposed in the workflow.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Affinity Pull-Down Assay

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker and a biotin tag.

-

Cell Lysate Preparation: Treat cells with the biotinylated probe or a control probe. Lyse the cells and collect the protein lysate.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify potential protein targets.

ROS Detection Assay (DCFDA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls (e.g., vehicle, H₂O₂ as a positive control).

-

DCFDA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the change in fluorescence as an indicator of intracellular ROS levels.

Hypothetical Signaling Pathway

Based on the postulated mechanism, this compound could potentially impact multiple signaling pathways. The diagram below illustrates a hypothetical pathway involving nitroreductase-mediated activation and subsequent cellular responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-nitrophenyl) sulfite and its related compounds. Due to the limited availability of direct experimental data for this compound, this guide leverages information from closely related analogs, primarily Bis(p-nitrophenyl) sulfite and other diaryl sulfites, to present a thorough understanding of the synthesis, properties, and reactivity of this class of compounds.

Introduction

This compound is an organic compound belonging to the diaryl sulfite family. These compounds are characterized by a central sulfite group (SO₃) bonded to two aryl substituents. The presence of nitro groups on the phenyl rings significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This guide will delve into the synthetic methodologies, physicochemical properties, and reaction pathways relevant to this compound and its analogs.

Synthesis of Diaryl Sulfites

The general synthesis of diaryl sulfites involves the reaction of a phenol with thionyl chloride (SOCl₂) in the presence of a base to neutralize the HCl byproduct. This method is widely applicable to a variety of substituted phenols.

General Experimental Protocol for Diaryl Sulfite Synthesis

Materials:

-

Substituted Phenol (e.g., 2-Nitrophenol)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Diethyl Ether or Toluene

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of the substituted phenol (2.0 equivalents) in an anhydrous solvent (e.g., diethyl ether or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.0 equivalent) is added dropwise to the stirred solution.

-

Anhydrous pyridine or triethylamine (2.0 equivalents) is then added dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at or below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

The resulting precipitate (pyridinium or triethylammonium chloride) is removed by filtration.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diaryl sulfite.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

An In-depth Technical Guide on the Spectroscopic Properties of Bis(2-nitrophenyl) sulfite

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Bis(2-nitrophenyl) sulfite. It is intended for researchers, scientists, and drug development professionals who may be working with or developing related compounds. The guide outlines a probable synthetic protocol and presents predicted FT-IR, UV-Vis, 1H NMR, and 13C NMR data in structured tables.

Core Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1585 | Medium-Strong | Aromatic C=C stretch |

| ~1550-1475 | Strong | Asymmetric NO2 stretch[1][2] |

| ~1500-1400 | Medium-Strong | Aromatic C=C stretch[3] |

| ~1360-1290 | Strong | Symmetric NO2 stretch[1][2] |

| ~1200-1100 | Strong | S=O stretch (in sulfite ester) |

| ~1000-900 | Medium-Strong | S-O-C stretch |

| ~850 | Medium | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Table 2: Predicted 1H NMR Spectroscopic Data for this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 2H | Aromatic H (adjacent to NO2) |

| ~7.6 - 7.8 | t | 2H | Aromatic H |

| ~7.4 - 7.6 | t | 2H | Aromatic H |

| ~7.2 - 7.4 | d | 2H | Aromatic H (adjacent to O-S) |

Note: The exact chemical shifts and coupling patterns will be influenced by the solvent and the conformational arrangement of the molecule.

Table 3: Predicted 13C NMR Spectroscopic Data for this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic C-O |

| ~145 | Aromatic C-NO2 |

| ~135 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

Note: The assignments are approximate and would require experimental data for definitive confirmation.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~260-280 | High | π → π* transition of the nitrophenyl chromophore[4] |

| ~330-350 | Low-Medium | n → π* transition of the nitro group[4] |

Experimental Protocols

The following section details a probable methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on general procedures for the synthesis of diaryl sulfites.

Synthesis of this compound

This procedure is adapted from the general synthesis of diaryl sulfites from phenols and thionyl chloride.

-

Materials:

-

2-Nitrophenol

-

Thionyl chloride (SOCl2)

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrophenol (2.0 equivalents) in anhydrous diethyl ether or dichloromethane.

-

Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the purified solid product using a KBr pellet or as a thin film from a solution.

-

Record the spectrum in the range of 4000-400 cm-1.

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Record 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Record the UV-Vis absorption spectrum over a range of 200-800 nm.

-

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the spectroscopic techniques used for characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

Bis(2-nitrophenyl) sulfite safety and handling precautions

An in-depth analysis of publicly available safety and handling information reveals a significant lack of specific data for "Bis(2-nitrophenyl) sulfite." The scientific and safety literature predominantly features two structurally similar compounds: Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide . It is plausible that the intended compound of interest is one of these two, or that this compound is an exceptionally rare or novel substance with limited documented safety protocols.

This guide will provide a detailed overview of the safety and handling precautions for Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide, based on available data. Additionally, it will incorporate general safety principles for handling aromatic nitro compounds and sulfites, offering a robust safety framework for researchers, scientists, and drug development professionals.

Compound Identification and Properties

A clear distinction between the related compounds is critical for safety. The table below summarizes their key identifiers and physical properties.

| Property | Bis(2-nitrophenyl) sulfide | Bis(2-nitrophenyl) disulfide | General Sulfites |

| Synonyms | 2-Nitrophenyl sulfide, 1,1'-Thiobis[2-nitrobenzene], 2,2'-Dinitrodiphenyl sulfide[1][2][3] | 2-Nitrophenyl disulfide, (O2NC6H4)2S2 | Sulfur dioxide, bisulfites, metabisulfites[4] |

| CAS Number | 22100-66-9[1][2][3] | 1155-00-6 | Varies |

| Molecular Formula | C12H8N2O4S[2][3] | C12H8N2O4S2 | Varies (e.g., SO2, NaHSO3) |

| Molecular Weight | 276.27 g/mol [2][3] | 308.33 g/mol | Varies |

| Appearance | Not specified | Solid | Varies |

| Melting Point | Not specified | 194-197 °C | Not applicable |

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard classification for the disulfide analogue provides insight into potential risks.

| Hazard Class | Classification for Bis(2-nitrophenyl) disulfide | General Hazards of Aromatic Nitro Compounds | General Hazards of Sulfites |

| Acute Toxicity | Not classified as hazardous[5] | Can be toxic if swallowed, inhaled, or in contact with skin. | Harmful if swallowed[6]. Can cause allergic reactions in sensitive individuals[4][7]. |

| Skin Corrosion/Irritation | Not classified as hazardous[5] | May cause skin irritation. | Can cause dermatitis[4]. |

| Eye Damage/Irritation | Not classified as hazardous[5] | May cause serious eye irritation. | May cause eye irritation. |

| Respiratory/Skin Sensitization | Not classified as hazardous[5] | Not generally classified as sensitizers. | Can induce asthmatic reactions and anaphylaxis in sensitive individuals[4][8]. |

| Carcinogenicity/Mutagenicity | No data available | Some aromatic nitro compounds are suspected carcinogens. | Not considered carcinogenic or mutagenic[8]. |

| Environmental Hazards | Not classified as hazardous[5] | Can be harmful to aquatic life. | Harmful to aquatic life[6]. |

Safety and Handling Precautions

Given the potential hazards associated with aromatic nitro compounds and sulfites, a cautious approach is warranted when handling this compound or its analogues.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]

-

Containment: Use appropriate containment measures to prevent the dispersion of dust.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Hygiene Measures

-

Wash hands and face thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Remove contaminated clothing and wash it before reuse.[10]

First Aid Measures

The following first aid measures are general recommendations and should be adapted based on the specific nature of the exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10] |

Storage and Disposal

Proper storage and disposal are crucial to maintain chemical stability and prevent environmental contamination.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10] Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or soil.[10]

Experimental Protocols: General Handling Workflow

While specific experimental protocols for this compound are not available, a general workflow for handling potentially hazardous solid chemicals can be applied.

Caption: General workflow for handling potentially hazardous solid chemicals.

Logical Relationships: Potential Decomposition Pathway

Aromatic nitro compounds can be susceptible to decomposition, particularly at elevated temperatures or in the presence of reducing agents. A plausible, though unconfirmed, decomposition pathway for a sulfite ester could involve the release of sulfur dioxide.

Caption: Postulated decomposition pathway for this compound.

References

- 1. Bis(2-nitrophenyl) Sulfide | CAS No- 22100-66-9 | Simson Pharma Limited [simsonpharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 4. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. download.basf.com [download.basf.com]

- 7. researchgate.net [researchgate.net]

- 8. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Thermochemical Data for Bis(2-nitrophenyl) sulfite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-nitrophenyl) sulfite is an organic compound of interest in various chemical and biochemical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in different environments. This technical guide outlines the experimental and computational protocols that can be employed to determine these vital parameters.

Thermochemical Data

As of the latest literature search, specific, experimentally determined thermochemical data for this compound remains unquantified. However, for the purpose of theoretical calculations and as a placeholder for future experimental validation, the following table presents data for analogous compounds and highlights the parameters that need to be determined for this compound.

Table 1: Thermochemical Data for this compound and Analogous Compounds

| Compound | Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) | Data Source |

| This compound | C12H8N2O7S | Data not available | Data not available | Data not available | To be determined |

| Bis(p-nitrophenyl) sulfite | C12H8N2O7S | Data not available | Data not available | Data not available | To be determined |

| Sulfur Dioxide | SO2 | -296.8 | 248.2 | 39.9 | Experimental |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the experimental methodologies that are standardly used to determine the key thermochemical properties of organic compounds like this compound.

Synthesis of this compound

A probable synthetic route for this compound would involve the reaction of 2-nitrophenol with thionyl chloride (SOCl2) in the presence of a base (e.g., pyridine) to neutralize the HCl produced.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) can be determined using combustion calorimetry.

-

Apparatus: A high-precision bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the calorimeter's bomb.

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's law, incorporating the standard enthalpies of formation of the combustion products (CO2, H2O, N2, and SO2).

-

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.

-

Apparatus: An adiabatic calorimeter.

-

Procedure:

-

A known mass of the sample is placed in a sample container within the calorimeter.

-

The sample is cooled to a very low temperature (near absolute zero).

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured under adiabatic conditions (no heat exchange with the surroundings).

-

The heat capacity is calculated at that temperature.

-

This process is repeated at small temperature increments to obtain the heat capacity as a function of temperature.

-

-

Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T data from 0 K to that temperature, using the Debye extrapolation for the low-temperature region.

Computational Chemistry Protocols

In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating thermochemical properties.

Workflow for Computational Thermochemistry

Caption: Workflow for computational thermochemical analysis.

A common and reliable method is the G4 theory or similar composite methods.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Single-Point Energy: A series of high-level single-point energy calculations are performed using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) with progressively larger basis sets.

-

Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.

-

Core-Valence and Relativistic Effects: Corrections for core-valence and relativistic effects are added.

-

Atomization Energy: The total atomization energy is calculated by subtracting the energies of the constituent atoms from the final computed energy of the molecule.

-

Enthalpy of Formation: The enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This is then corrected to 298.15 K using the calculated thermal corrections.

-

Entropy and Heat Capacity: The standard molar entropy and heat capacity are calculated from the vibrational frequencies and other molecular properties using statistical mechanics.

-

Potential Signaling Pathway Involvement

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, as a sulfite-containing compound, its hydrolysis in a biological system would release sulfite ions (SO32-) and 2-nitrophenol. Sulfite itself can be oxidized to sulfate by sulfite oxidase, an enzyme whose deficiency leads to severe neurological problems. Furthermore, sulfur dioxide (SO2), which exists in equilibrium with sulfite in acidic conditions, is now recognized as a gasotransmitter that can influence various signaling pathways, including those mediated by nitric oxide (NO) and hydrogen sulfide (H2S).

Hypothetical Pathway Post-Hydrolysis

Caption: Hypothetical biological fate of this compound.

Conclusion

While direct experimental thermochemical data for this compound is yet to be reported, this guide provides a robust framework for its determination. A combination of established experimental techniques, such as calorimetry, and high-level computational chemistry methods can provide the necessary data for a comprehensive understanding of this compound's energetic properties. Further research into its biological activity may also elucidate its role, if any, in cellular signaling pathways.

In-depth Technical Guide: Physicochemical Properties of Bis(2-nitrophenyl) Analogs and Protocols for Solubility Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for "Bis(2-nitrophenyl) sulfite" have not yielded specific quantitative solubility data or established experimental protocols for this exact compound. This suggests that the compound may be novel, unstable, or not widely reported. This guide provides comprehensive information on closely related and commercially available analogs, namely Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide . Furthermore, it offers a detailed, adaptable experimental protocol for determining the solubility of a compound like this compound in organic solvents, should it be synthesized or otherwise obtained.

Introduction to Bis(2-nitrophenyl) Analogs

Bis(2-nitrophenyl) sulfide and disulfide are organosulfur compounds that serve as valuable intermediates in various fields of chemical synthesis. The presence of the nitro groups significantly influences their chemical reactivity and physical properties, including their solubility profiles. Understanding these properties is crucial for their application in areas such as dye manufacturing, materials science, and as precursors for pharmacologically active molecules.

Physicochemical Data of Bis(2-nitrophenyl) Analogs

While specific data for the sulfite is unavailable, the properties of the sulfide and disulfide analogs provide valuable comparative insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Bis(2-nitrophenyl) sulfide | 22100-66-9 | C₁₂H₈N₂O₄S | 276.27 | - | - |

| Bis(2-nitrophenyl) disulfide | 1155-00-6 | C₁₂H₈N₂O₄S₂ | 308.33 | Yellow to yellow-green crystalline powder | 194-197 |

Experimental Protocol: Determination of Solubility in Organic Solvents

The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents. This method can be adapted for the characterization of this compound.

Objective:

To quantitatively determine the solubility of a solid compound in a range of organic solvents at a specified temperature.

Materials and Equipment:

-

The solid compound of interest (e.g., this compound)

-

A selection of high-purity organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate them using a vortex mixer or shaker for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach solubility equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis and Quantification:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength (λ_max).

-

Dilute the filtered saturated solution and measure its absorbance.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Framework for Assessing Solubility of a Novel Compound

When approaching the solubility of a potentially new or uncharacterized compound like this compound, a logical progression of investigation is recommended.

This guide provides a foundational understanding of related compounds and a practical framework for determining the solubility of this compound. For researchers in drug development and other scientific fields, these methodologies are essential for the physicochemical characterization of new chemical entities.

Unlocking Therapeutic Potential: A Technical Guide to Future Research on Bis(2-nitrophenyl) sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) sulfite is a largely unexplored molecule with significant potential for therapeutic applications, particularly in the realm of targeted cancer therapy. This technical guide outlines promising research avenues for this compound, focusing on its synthesis, characterization, and its prospective role as a hypoxia-activated prodrug. By leveraging the unique chemical properties of the diaryl sulfite linkage and the well-documented bioreductive activation of nitroaromatic groups, this compound emerges as a compelling candidate for the development of novel anticancer agents. This document provides a foundational framework for its investigation, including proposed synthesis and characterization protocols, and detailed experimental workflows for evaluating its biological activity.

Introduction

The quest for targeted and selective cancer therapies remains a paramount challenge in medicinal chemistry. A promising strategy involves the design of prodrugs that are activated under specific physiological conditions prevalent in the tumor microenvironment, such as hypoxia. Nitroaromatic compounds have been extensively investigated as triggers for hypoxia-activated prodrugs.[1][2][3][4] The reduction of the nitro group under low-oxygen conditions leads to a cascade of reactions, ultimately releasing a cytotoxic agent.

This compound presents a novel scaffold that combines the hypoxia-targeting potential of the nitroaromatic moiety with a labile sulfite ester linkage. The electron-withdrawing nature of the two nitrophenyl groups is expected to render the sulfur atom of the sulfite group highly electrophilic and susceptible to nucleophilic attack upon nitro group reduction. This could trigger the release of two molecules of 2-nitrophenol or its reduced metabolites, which may exhibit cytotoxic or other signaling activities. This guide details the untapped research potential of this compound.

Synthesis and Characterization

Proposed Synthesis

The synthesis of this compound can be envisioned through the reaction of 2-nitrophenol with thionyl chloride, likely in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Proposed Synthesis of this compound

-

Materials: 2-nitrophenol, thionyl chloride (SOCl₂), anhydrous pyridine, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-nitrophenol (2.0 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

-

To this mixture, add a solution of thionyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Proposed Characterization

As no published spectral data for this compound exists, the following analytical techniques will be crucial for its characterization:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl rings. |

| ¹³C NMR | Aromatic carbons, including those attached to the oxygen and nitro groups. |

| FT-IR | Strong absorptions for N-O stretching of the nitro groups, S=O stretching of the sulfite, and C-O-S stretching. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₂H₈N₂O₇S. |

Potential Research Area: Hypoxia-Activated Prodrug

The primary and most exciting research avenue for this compound is its potential as a hypoxia-activated prodrug for cancer therapy.

Proposed Mechanism of Action

Under the hypoxic conditions characteristic of solid tumors, the nitro groups of this compound can be reduced by cellular reductases (e.g., cytochrome P450 reductases). This reduction increases the electron density on the phenyl rings, which in turn can trigger the cleavage of the S-O bonds of the sulfite linker, releasing the nitrophenol moieties or their reduced, potentially cytotoxic, metabolites.

Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the potential of this compound as a hypoxia-activated prodrug.

Detailed Experimental Protocols

3.3.1. In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Culture Conditions: Cells will be cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Treatment: Cells will be treated with increasing concentrations of this compound for 48-72 hours.

-

Viability Assay: Cell viability will be assessed using a standard MTT or CellTiter-Glo assay.

-

Data Analysis: The IC₅₀ values under normoxic and hypoxic conditions will be calculated and compared to determine the hypoxia-selective cytotoxicity.

3.3.2. Nitroreductase Activity Assay

-

Objective: To confirm that the activation of this compound is dependent on nitroreductase activity.

-

Method:

-

Perform cytotoxicity assays in cell lines with varying levels of nitroreductase expression.

-

Alternatively, use a specific inhibitor of nitroreductases (e.g., dicoumarol) to see if it reverses the hypoxia-selective toxicity.

-

Monitor the reduction of the nitro group by HPLC or LC-MS analysis of cell lysates.

-

3.3.3. Cleavage Product Identification

-

Objective: To identify the products released upon activation.

-

Method:

-

Incubate this compound with cancer cell lysates under hypoxic conditions.

-

Analyze the reaction mixture by LC-MS to identify 2-nitrophenol and its reduced metabolites (e.g., 2-hydroxylaminophenol, 2-aminophenol).

-

Further Research Directions

Beyond its potential as a hypoxia-activated prodrug, other research areas for this compound include:

-

Electrophilic Sulfur Donor: The electrophilic nature of the sulfur atom could be exploited for the targeted delivery of sulfur-containing species, which have diverse biological roles.

-

Signaling Pathway Modulation: The released 2-nitrophenol or its metabolites may modulate specific signaling pathways involved in cell proliferation, apoptosis, or angiogenesis.

Conclusion

This compound stands as a promising yet underexplored molecule with significant potential in drug discovery. Its unique combination of a hypoxia-sensitive trigger and a labile linker makes it an ideal candidate for development as a targeted anticancer agent. The proposed synthetic route and experimental workflows in this guide provide a clear path for researchers to begin to unlock the therapeutic potential of this intriguing compound. Further investigation is highly warranted to fully elucidate its chemical and biological properties and to explore its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-nitrophenyl) Disulfide in Synthesis

A Note on Nomenclature: The compound "Bis(2-nitrophenyl) sulfite" is not commonly found in synthetic organic chemistry literature. It is plausible that this may be a misnomer for the more frequently used reagent, Bis(2-nitrophenyl) disulfide . This document provides detailed protocols for the application of Bis(2-nitrophenyl) disulfide, particularly in the synthesis of benzothiazoles, a reaction that notably employs sodium sulfite.

Introduction

Bis(2-nitrophenyl) disulfide is a versatile reagent in organic synthesis. A significant application lies in its use as a precursor for the synthesis of 2-alkyl-substituted benzothiazoles. Benzothiazoles are important structural motifs found in a variety of biologically active compounds and are used as key precursors for dyes, photosensitizers, and fluorescent markers.[1] The protocol described herein outlines a scalable, one-pot procedure for the synthesis of 2-alkyl-substituted benzothiazoles from the corresponding Bis(2-nitrophenyl) disulfides. This method is advantageous due to its use of inexpensive, stable, and relatively non-toxic starting materials, leading to high yields of the desired products.[1]

Reaction Workflow

The overall process involves the reduction of Bis(2-nitrophenyl) disulfide in the presence of a reducing agent like sodium sulfite and subsequent cyclization with an appropriate acid to form the benzothiazole ring.

Caption: Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Proposed Signaling Pathway (Reaction Mechanism)

The reaction is proposed to proceed through four main stages:

-

Reduction: The Bis(2-nitrophenyl) disulfide is reduced to the corresponding 2-aminothiophenol intermediate.

-

SO₂ Generation: Sulfur dioxide is generated from the reducing agent (e.g., sodium sulfite) in the acidic medium.

-

Acid Activation: The carboxylic acid is activated by the generated SO₂.

-

Heterocyclization: The 2-aminothiophenol intermediate undergoes cyclization with the activated acid derivative to form the final benzothiazole product.[1]

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.

Experimental Protocols

4.1. General Procedure for the Synthesis of 2-Alkyl-substituted Benzothiazoles

This protocol is adapted from a scalable, one-step procedure.[1]

Materials:

-

Bis(2-nitrophenyl) disulfide derivative

-

Acetic acid (or other suitable carboxylic acid)

-

Sodium sulfite

-

Chloroform

-

Water

Procedure:

-

A suspension of the Bis(2-nitrophenyl) disulfide derivative in acetic acid is heated to its boiling point.

-

Sodium sulfite is added portionwise over a period of 3 hours with vigorous stirring.

-

The reaction mixture is then boiled for 16 hours under continuous stirring.

-

After the reaction is complete, the mixture is cooled to 90°C, and water is added.

-

The mixture is allowed to cool to room temperature.

-

The product is extracted with chloroform.

-

The combined organic phases are washed with water.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield the pure 2-alkyl-substituted benzothiazole.[1]

4.2. Example Protocol: Synthesis of 2-Ethylbenzo[d]thiazole

Materials and Quantities:

-

1,2-Bis(2-nitrophenyl)disulfane (30.0 g, 97.4 mmol)

-

Propionic acid

-

Sodium thiosulfate (186.1 g, 750 mmol) - Note: Sodium thiosulfate is used here as the reducing agent instead of sodium sulfite.

-

Water (200 mL for quenching, 300 mL for washing)

-

Chloroform (2 x 300 mL)

Procedure:

-

1,2-Bis(2-nitrophenyl)disulfane is added to propionic acid, and the resulting suspension is heated to its boiling point.

-

Sodium thiosulfate is added portionwise over 2 hours with vigorous stirring.

-

The suspension is boiled for 16 hours with continuous stirring.

-

The reaction mixture is cooled to 90°C, and 200 mL of water is added.

-

The mixture is allowed to cool to room temperature and is then extracted twice with 300 mL of chloroform.

-

The combined organic phases are washed with 300 mL of water.

-

The solvent is removed under reduced pressure to yield the crude product.[1]

Quantitative Data

The following table summarizes the yields for the synthesis of various 2-alkyl-substituted benzothiazoles using the described methodology.

| Starting Material | Product | Yield (%) |

| 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane | 2-Methyl-5-(methylthio)benzothiazole | 89 |

| 1,2-Bis(2-nitrophenyl)disulfane | 2-Ethylbenzo[d]thiazole | High |

| Substituted Bis(2-nitrophenyl) disulfides | Corresponding 2-alkyl-substituted benzothiazoles | 78-90 |

Table adapted from data presented in ChemRxiv.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation, and use a local exhaust system if necessary.[2]

-

Storage: Keep the container tightly closed in a dry place. Protect from light and store under an inert atmosphere. For optimal product quality, refrigeration may be recommended.

-

Incompatibilities: Avoid strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the reagents being used before commencing any experimental work.

References

Applications of Bis(2-nitrophenyl) sulfite in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) sulfite is a symmetrical diaryl sulfite possessing two electron-withdrawing nitro groups on the aromatic rings. While not as extensively documented in the scientific literature as some other activating agents, its structure suggests significant potential as a versatile reagent in modern organic synthesis. The presence of the 2-nitrophenoxy groups makes them excellent leaving groups, rendering the sulfur atom susceptible to nucleophilic attack. This inherent reactivity can be harnessed for a variety of chemical transformations.

This document provides an overview of the potential applications of this compound, complete with detailed experimental protocols based on analogous and well-established chemical reactions. The information presented is intended to serve as a foundational guide for researchers looking to explore the synthetic utility of this promising, yet underutilized, reagent.

Application Notes

The primary utility of this compound stems from its role as an activating agent and a precursor for the introduction of the 2-nitrophenoxy group or sulfite moiety into organic molecules.

Peptide Synthesis: A Potential Coupling Reagent

In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxylic acid. This compound can serve as a potent activating agent. The reaction of a carboxylic acid with this compound is expected to form a highly reactive mixed anhydride, which readily undergoes nucleophilic attack by the amino group of the incoming amino acid to form the desired peptide bond. The 2-nitrophenolate is an excellent leaving group, facilitating the reaction.

Key Advantages:

-

High Reactivity: The electron-withdrawing nitro group enhances the leaving group ability of the 2-nitrophenolate.

-

Mild Reaction Conditions: The activation can likely be performed at or below room temperature, minimizing side reactions and racemization.

-

Good Solubility: The reagent is expected to be soluble in common organic solvents used for peptide synthesis.

Esterification and Lactonization Reactions

Similar to its application in peptide synthesis, this compound can be employed as a dehydrating agent for the esterification of carboxylic acids with alcohols. The reaction proceeds through the formation of an activated carboxylic acid intermediate. This methodology is particularly attractive for the synthesis of sterically hindered esters and for intramolecular esterification to form lactones, a common structural motif in many natural products and pharmaceuticals.

Synthesis of Unsymmetrical Sulfites

This compound can act as an electrophilic source of the sulfite group. Reaction with one equivalent of an alcohol or phenol would lead to the formation of an unsymmetrical aryl alkyl or diaryl sulfite, respectively. These compounds are valuable intermediates in their own right, with applications in medicinal chemistry and materials science.

Precursor for 2-Nitrophenyl Ethers and Thioethers

The 2-nitrophenyl moiety is a useful building block in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. While not a direct application of the sulfite itself, its derivatives, formed via the reactions described above, can serve as precursors to a variety of 2-nitrophenyl-containing compounds.

Experimental Protocols

The following protocols are based on established procedures for analogous reagents and are intended as a starting point for the exploration of this compound in organic synthesis.

Protocol 1: Dipeptide Synthesis using this compound

Objective: To synthesize a dipeptide by coupling an N-protected amino acid with a C-protected amino acid using this compound as the coupling agent.

Materials:

-

N-protected amino acid (e.g., Boc-Phe-OH)

-

C-protected amino acid hydrochloride (e.g., H-Gly-OMe·HCl)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM.

-

Add this compound (1.1 equiv) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the activated mixed anhydride can be monitored by thin-layer chromatography (TLC).

-

-

Coupling Reaction:

-

In a separate flask, suspend the C-protected amino acid hydrochloride (1.0 equiv) in anhydrous DCM.

-

Add DIPEA (2.2 equiv) to neutralize the hydrochloride salt and stir until the solution becomes clear.

-

Cool the solution of the activated N-protected amino acid to 0 °C in an ice bath.

-

Slowly add the solution of the deprotected C-protected amino acid to the activated acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Quantitative Data Summary (Hypothetical):

| Entry | N-Protected Amino Acid | C-Protected Amino Acid | Coupling Agent | Yield (%) | Purity (%) |

| 1 | Boc-Phe-OH | H-Gly-OMe·HCl | This compound | 85 | >98 |

| 2 | Z-Ala-OH | H-Leu-OtBu·HCl | This compound | 82 | >97 |

Protocol 2: Esterification of a Carboxylic Acid

Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound.

Materials:

-

Carboxylic acid (e.g., Benzoic acid)

-

Alcohol (e.g., Benzyl alcohol)

-

This compound

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous DCM, add pyridine (1.5 equiv).

-

Cool the mixture to 0 °C.

-

-

Addition of Reagent:

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel.

-

Quantitative Data Summary (Hypothetical):

| Entry | Carboxylic Acid | Alcohol | Dehydrating Agent | Yield (%) | Purity (%) |

| 1 | Benzoic Acid | Benzyl Alcohol | This compound | 92 | >99 |

| 2 | Adamantane-1-carboxylic acid | Cyclohexanol | This compound | 78 | >98 |

Visualizations

Peptide Coupling Workflow

Caption: Workflow for dipeptide synthesis using this compound.

Proposed Mechanism for Peptide Bond Formation

Caption: Proposed mechanism of peptide bond formation.

Conclusion

This compound represents a potentially powerful and versatile reagent for applications in organic synthesis, particularly in the formation of amide and ester bonds. Its anticipated high reactivity under mild conditions makes it an attractive candidate for the synthesis of complex molecules, including peptides and natural products. The protocols and mechanistic insights provided herein are intended to catalyze further investigation into the synthetic scope of this promising reagent. As with any new reagent, careful optimization of reaction conditions will be crucial to achieving high yields and purities. Researchers are encouraged to explore its utility and contribute to a more comprehensive understanding of its chemical behavior.

Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis

A Note on Bis(2-nitrophenyl) sulfite: Extensive literature searches did not yield specific information on the use of this compound as a sulfonating agent. This suggests that it is not a commonly employed reagent for this purpose. The following application notes and protocols are therefore based on the well-established use of other sulfonating agents, providing a general framework for sulfonation reactions relevant to researchers, scientists, and drug development professionals.

Introduction to Sulfonation

Sulfonation is a crucial chemical reaction in organic synthesis that introduces a sulfo group (-SO₃H) into a molecule. This functional group can dramatically alter the parent molecule's physical and chemical properties, such as solubility, acidity, and biological activity. In drug development, sulfonation is often used to enhance the water solubility of a drug candidate, improving its bioavailability. This document provides an overview of common sulfonating agents and protocols for their use.

Common Sulfonating Agents

A variety of reagents can be used for sulfonation, with the choice depending on the substrate's reactivity and the desired reaction conditions. The most common sulfonating agent is sulfur trioxide (SO₃), often used in the form of a complex to moderate its reactivity.

Table 1: Common Sulfonating Agents and Their Properties

| Sulfonating Agent | Formula | Form | Reactivity | Common Applications |

| Sulfur Trioxide | SO₃ | Gas, Liquid, or Solid | Very High | Industrial sulfonation of aromatic compounds |

| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | Liquid | High | Sulfonation of deactivated aromatic rings |

| Chlorosulfonic Acid | ClSO₃H | Liquid | High | Preparation of sulfonyl chlorides |

| Sulfur Trioxide Pyridine Complex | SO₃·py | Solid | Moderate | Sulfonation of sensitive substrates, alcohols |

| Sulfur Trioxide DMF Complex | SO₃·DMF | Solid | Moderate | Sulfonation of a wide range of organic compounds |

| Sulfamic Acid | H₃NSO₃ | Solid | Low | Sulfation of alcohols |

Experimental Protocols

General Protocol for Aromatic Sulfonation using Sulfur Trioxide Pyridine Complex

This protocol describes a general procedure for the sulfonation of an electron-rich aromatic compound using sulfur trioxide pyridine complex.

Materials:

-

Aromatic substrate (e.g., phenol, aniline derivative)

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in anhydrous pyridine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonating Agent: Slowly add the sulfur trioxide pyridine complex portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding cold water.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH solution.

-

Wash the aqueous layer again with dichloromethane.

-

Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonated product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Diagrams

Caption: General workflow for aromatic sulfonation.

Caption: Mechanism of electrophilic aromatic sulfonation.

Application Notes and Protocols for the Pepsin-Catalyzed Hydrolysis of Bis(p-nitrophenyl) sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsin, an aspartic protease, is a principal digestive enzyme in the stomach of most vertebrates. Its catalytic activity is not limited to the hydrolysis of peptide bonds; it is also known to effectively catalyze the hydrolysis of sulfite esters. One such substrate, bis(p-nitrophenyl) sulfite (BNPS), serves as a convenient tool for studying the kinetics and mechanism of pepsin action. The hydrolysis of BNPS by pepsin yields p-nitrophenol, a chromogenic compound that can be easily monitored spectrophotometrically, providing a continuous assay of enzymatic activity. This application note provides a detailed protocol for conducting the pepsin-catalyzed hydrolysis of bis(p-nitrophenyl) sulfite, including reagent preparation, experimental procedure, and data analysis.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-peptide substrate bis(p-nitrophenyl) sulfite by pepsin. The reaction releases p-nitrophenol, which has a distinct absorbance maximum, allowing for the real-time monitoring of the reaction progress using a spectrophotometer. The rate of p-nitrophenol formation is directly proportional to the pepsin activity under defined conditions of pH, temperature, and substrate concentration.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the pepsin-catalyzed hydrolysis of bis(p-nitrophenyl) sulfite under specified conditions.

| Parameter | Value | Conditions | Reference |

| pH Optimum | ~2.0 | 25°C | |

| Temperature Optimum | Not specified | pH 2.0 | |

| Michaelis-Menten Constant (Km) | Not explicitly determined | pH 2.0, 25°C | |

| Catalytic Rate Constant (kcat) | 5 x 10-2 sec-1 (for diphenyl sulfite) | pH 2.0, 25°C |